An In-depth Technical Guide to 4-(2-Chlorophenoxy)piperidine Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(2-Chlorophenoxy)piperidine Hydrochloride: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-(2-Chlorophenoxy)piperidine hydrochloride, a key heterocyclic intermediate in modern drug discovery and development. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core chemical properties, synthetic pathways, analytical characterization, and strategic applications of this valuable molecular scaffold.
Core Chemical Identity and Physicochemical Profile
4-(2-Chlorophenoxy)piperidine hydrochloride is a substituted piperidine derivative that serves as a versatile building block. The structure features a piperidine ring connected via an ether linkage at the 4-position to a 2-chlorophenyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of reaction conditions and biological assays.
The presence of the piperidine nitrogen offers a reactive handle for derivatization, while the 2-chlorophenoxy moiety provides a specific steric and electronic profile, influencing receptor binding and metabolic stability in downstream pharmaceutical agents. Understanding its fundamental properties is the first step in leveraging its synthetic potential.
Diagram 1: Chemical Structure of 4-(2-Chlorophenoxy)piperidine hydrochloride
A 2D representation of the protonated piperidine and associated chloride ion.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 4-(2-Chlorophenoxy)piperidine hydrochloride | [1][2][3] |
| CAS Number | 849107-20-6 | [2][3][4][5][6] |
| Molecular Formula | C₁₁H₁₅Cl₂NO | [1][2][3][6] |
| Molecular Weight | 248.15 g/mol | [1][2][3][6] |
| Appearance | White to off-white solid | [2] |
| Storage Conditions | Store under inert atmosphere at room temperature. | [2] |
| Solubility | Soluble in various organic solvents. |[1] |
Synthesis and Reaction Mechanisms
The synthesis of 4-(2-Chlorophenoxy)piperidine hydrochloride is most commonly achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction, a cornerstone of ether synthesis. This pathway offers high yields and purity, making it suitable for both laboratory and industrial-scale production.
Core Synthetic Strategy: Williamson-type Ether Synthesis
The primary mechanism involves the reaction of a protected 4-hydroxypiperidine with 1-chloro-2-fluorobenzene or 1,2-dichlorobenzene under basic conditions. The piperidine's hydroxyl group is deprotonated by a strong base (e.g., sodium hydride) to form a potent nucleophile, which then attacks the electron-deficient aromatic ring, displacing a halide. The choice of a protecting group for the piperidine nitrogen, typically tert-butoxycarbonyl (Boc), is critical to prevent self-condensation and other side reactions. The final step involves acidic deprotection of the nitrogen and formation of the hydrochloride salt.
Diagram 2: Generalized Synthetic Workflow
A flowchart of the key stages in synthesizing the target compound.
Step-by-Step Laboratory Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and scale.
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Alkoxide Formation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
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Reaction Mixture: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Nucleophilic Substitution: Add 1,2-dichlorobenzene (1.5 eq) to the reaction mixture. Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Extraction: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of Intermediate: Purify the crude N-Boc protected intermediate by column chromatography on silica gel.
-
Deprotection and Salt Formation: Dissolve the purified intermediate in a minimal amount of 1,4-dioxane. Add a solution of hydrochloric acid in dioxane (4M, 3.0 eq) and stir at room temperature for 2-4 hours.
-
Isolation: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2-Chlorophenoxy)piperidine hydrochloride as a solid.
Applications in Drug Discovery
The 4-phenoxy-piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. 4-(2-Chlorophenoxy)piperidine hydrochloride serves as a crucial starting material for synthesizing molecules targeting a range of neurological and other disorders.[7] Its structural features allow for systematic modification to explore structure-activity relationships (SAR).
-
Scaffold for CNS Agents: The core structure is frequently utilized in the development of antagonists for dopamine and serotonin receptors, making it relevant for antipsychotic and antidepressant drug discovery.[8]
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Intermediate for Complex Molecules: The secondary amine of the piperidine ring is a key point for diversification. It can be readily functionalized via N-alkylation, N-acylation, or reductive amination to attach various pharmacophores, enabling the rapid generation of compound libraries for high-throughput screening.
Diagram 3: Role as a Synthetic Scaffold
Diversification pathways from the core molecule to various therapeutic classes.
Analytical Characterization Protocols
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Table 2: Key Analytical Techniques and Expected Observations
| Technique | Expected Results |
|---|---|
| ¹H NMR | Signals corresponding to aromatic protons (approx. 6.8-7.4 ppm), the piperidine methine proton adjacent to the ether (approx. 4.5 ppm), and aliphatic protons of the piperidine ring (approx. 1.8-3.5 ppm). The N-H protons will appear as a broad signal. |
| ¹³C NMR | Aromatic carbon signals (approx. 115-155 ppm), a signal for the C-O carbon (approx. 75 ppm), and aliphatic carbon signals (approx. 30-50 ppm). |
| FTIR | Characteristic absorption bands for Ar-Cl (approx. 1050-1100 cm⁻¹), C-O-C ether stretch (approx. 1250 cm⁻¹), N-H stretch (broad, approx. 2700-3100 cm⁻¹ for the amine salt), and C-H stretches (aliphatic and aromatic). |
| Mass Spec (ESI+) | The molecular ion peak for the free base [M+H]⁺ at m/z corresponding to C₁₁H₁₅ClNO⁺ (approx. 212.08). |
Protocol: High-Performance Liquid Chromatography (RP-HPLC)[9]
-
Objective: To determine the purity of the compound.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% Trifluoroacetic Acid and (B) Acetonitrile with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject the sample and integrate the peak areas to calculate purity.
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full structural assignment.
-
Processing: Process the data using standard NMR software. Reference the spectra to the residual solvent peak.
-
Safety and Handling
4-(2-Chlorophenoxy)piperidine hydrochloride is an irritant and requires careful handling in a laboratory setting.[2][5][9]
Table 3: GHS Hazard and Precautionary Information
| Category | Code | Statement |
|---|---|---|
| Hazard | H315 | Causes skin irritation.[5][9] |
| H319 | Causes serious eye irritation.[5][9] | |
| H335 | May cause respiratory irritation.[5][9] | |
| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the full Safety Data Sheet (SDS) before use.[5][9]
Conclusion
4-(2-Chlorophenoxy)piperidine hydrochloride is a high-value chemical intermediate with a well-defined profile. Its straightforward synthesis, versatile reactivity, and presence in biologically relevant scaffolds make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, handling requirements, and analytical signatures, as outlined in this guide, is paramount for its effective and safe application in the pursuit of novel therapeutics.
References
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- Smolecule. Buy 4-(2-Bromo-4-chlorophenoxy)piperidine hydrochloride | 1220018-77-8. (2023).
- ChemicalBook. 849107-20-6(4-(2-CHLOROPHENOXY)PIPERIDINE HYDROCHLORIDE) Product Description.
- Sinfoo Biotech. 4-(2-chlorophenoxy)piperidine hydrochloride, (CAS# 849107-20-6).
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(2-CHLOROPHENOXY)PIPERIDINE HYDROCHLORIDE. (2025).
- Chem-Impex. 4-(2-Chlorophenylsulfanyl)Piperidine Hydrochloride.
- Hit2Lead. 4-(2-chlorophenoxy)piperidine hydrochloride | CAS# 849107-20-6.
- Apollo Scientific. Safety Data Sheet: 4-(2-Chlorophenoxy)piperidine hydrochloride. (2023).
- Amerigo Scientific. 4-(2-Chlorophenoxy)piperidine hydrochloride.
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Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]
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